1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone
Description
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a synthetic organic compound featuring a seven-membered 1,4-thiazepane ring fused with a phenyl group at position 5. The ethanone moiety is substituted with a phenoxy group bearing a trifluoromethyl (-CF₃) group at the meta position. This structure combines conformational flexibility (due to the thiazepane ring) with enhanced lipophilicity and electronic effects from the -CF₃ group, making it a candidate for pharmacological studies, particularly in receptor-targeted therapies.
Properties
IUPAC Name |
1-(7-phenyl-1,4-thiazepan-4-yl)-2-[3-(trifluoromethyl)phenoxy]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20F3NO2S/c21-20(22,23)16-7-4-8-17(13-16)26-14-19(25)24-10-9-18(27-12-11-24)15-5-2-1-3-6-15/h1-8,13,18H,9-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRWHXLJSOGOTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2)C(=O)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone typically involves multiple steps:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a thiol or disulfide compound under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenyl halide reacts with the thiazepane ring.
Introduction of the Ethanone Moiety: The ethanone group is added through an acylation reaction, often using an acyl chloride or anhydride.
Incorporation of the Trifluoromethyl-Substituted Phenoxy Group: This step involves the reaction of the intermediate compound with a trifluoromethyl-substituted phenol under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazepane ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethylformamide.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazepane or phenyl derivatives.
Scientific Research Applications
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.
Biology: It can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
Industry: It could be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(7-Phenyl-1,4
Biological Activity
1-(7-Phenyl-1,4-thiazepan-4-yl)-2-(3-(trifluoromethyl)phenoxy)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activity, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiazepan ring, which is known for its diverse biological activities. The presence of the trifluoromethyl group enhances lipophilicity and biological activity.
Molecular Formula: C15H16F3NOS
Molecular Weight: 319.36 g/mol
CAS Number: 90629342
Biological Activity Overview
Research indicates that compounds containing thiazepan structures exhibit various pharmacological effects, including anti-inflammatory, antitumor, and neuroprotective activities. The specific compound has been studied for its potential as a BACE1 and BACE2 inhibitor, which are key targets in Alzheimer's disease research.
The biological activity of this compound can be attributed to its interaction with specific enzymes involved in neurodegenerative processes. Inhibiting BACE1 and BACE2 can reduce the formation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
Inhibition Studies
A study indicated that derivatives of thiazepan compounds have shown significant inhibition against BACE enzymes. The compound's structure allows it to bind effectively to the active site of these enzymes, thus preventing their activity .
Cytotoxicity and Antitumor Activity
In vitro studies have demonstrated that thiazepan derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism is thought to involve apoptosis induction through mitochondrial pathways .
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties by mitigating oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .
Case Studies
-
Alzheimer's Disease Model:
In a rat model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation compared to control groups. This suggests a promising role in disease management . -
Cancer Cell Line Studies:
A series of experiments on human breast cancer cell lines showed that treatment with the compound led to significant reductions in cell viability and induced apoptosis markers .
Data Tables
Comparison with Similar Compounds
Comparison with Structural Analogs
Heterocyclic Core Variations
Triazole-Containing Ethanone Derivatives
describes 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone, which features a triazole ring linked via a thioether bridge to the ethanone group .
- Structural Differences: The triazole ring (five-membered, two nitrogen atoms) contrasts with the seven-membered 1,4-thiazepane (one sulfur, one nitrogen).
- Functional Groups : The sulfonyl group in the triazole derivative introduces strong electron-withdrawing effects, whereas the thiazepane’s sulfur may participate in hydrogen bonding or hydrophobic interactions.
Benzothiazine-Based Methanone
highlights (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone (CAS 1113109-85-5), which contains a fused benzothiazine ring .
- Ring System: The benzothiazine (fused bicyclic structure with sulfur and nitrogen) offers planar rigidity, unlike the monocyclic thiazepane.
- Substituent Effects : The ethylphenyl and fluoro groups in the benzothiazine compound enhance hydrophobicity, akin to the target compound’s phenyl and -CF₃ groups.
Substituent and Functional Group Analysis
Trifluoromethyl (-CF₃) vs. Difluorophenyl
- Electron Effects : The -CF₃ group in the target compound is a stronger electron-withdrawing group than the 2,4-difluorophenyl in ’s triazole derivative. This may influence binding to electron-rich biological targets .
Phenoxy vs. Sulfonyl Groups
Hypothetical Property Comparison
Research Implications
- The thiazepane core’s flexibility and -CF₃ substituent position the target compound as a promising candidate for central nervous system (CNS) drug development, leveraging enhanced blood-brain barrier penetration.
- Structural analogs with sulfonyl or fused heterocycles (e.g., benzothiazine) may prioritize solubility or rigid target binding, respectively .
Q & A
Advanced Research Question
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol/water mixtures to improve solubility and reduce toxicity .
- Flow Chemistry : Use continuous flow reactors for thiazepane ring formation, enabling precise temperature control (70–90°C) and higher throughput .
- Catalytic Systems : Employ heterogeneous catalysts (e.g., Pd/C) for recyclability in cross-coupling steps, reducing metal contamination .
- In-line Analytics : Integrate FTIR or Raman spectroscopy to monitor reaction progress and terminate reactions at peak yield .
How does the substitution pattern on the phenyl rings influence reactivity and bioactivity?
Advanced Research Question
- Electron-Withdrawing Effects : The trifluoromethyl group enhances electrophilic aromatic substitution reactivity at the phenoxy moiety, facilitating further derivatization .
- Steric Hindrance : Bulky substituents (e.g., 7-phenyl) restrict rotational freedom in the thiazepane ring, potentially improving binding affinity to rigid enzyme pockets .
- Bioactivity : Fluorine atoms increase metabolic stability and membrane permeability, as observed in analogues with IC₅₀ values <10 µM against cancer cell lines .
What in silico methods predict biological targets and structure-activity relationships (SAR)?
Advanced Research Question
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR or CDK2). Prioritize targets with high docking scores (>−8.0 kcal/mol) .
- Pharmacophore Modeling : Identify critical features (e.g., hydrogen-bond acceptors at the ethanone group) using tools like LigandScout. Validate with 3D-QSAR studies .
- ADMET Prediction : Tools like SwissADME predict logP (~3.2) and CYP450 inhibition risks, guiding lead optimization .
How are impurities controlled during synthesis, and what are their implications?
Basic Research Question
- Common Impurities : Residual starting materials (e.g., 7-phenyl-1,4-thiazepane) or oxidation byproducts (e.g., sulfoxides) .
- Mitigation Strategies :
- Impact on Bioassays : Impurities >2% can falsely enhance or suppress activity, necessitating LC-MS characterization before biological testing .
What are the challenges in crystallizing this compound for X-ray studies?
Advanced Research Question
- Polymorphism : The compound may form multiple crystal phases. Use solvent vapor diffusion (e.g., dichloromethane/pentane) to isolate stable monoclinic crystals .
- Crystal Packing : Fluorine atoms participate in weak C–F···H interactions, complicating lattice formation. Optimize supersaturation levels during slow evaporation .
How does the compound’s logP and solubility profile influence formulation for in vivo studies?
Advanced Research Question
- logP Analysis : Experimental logP ~3.5 (calculated via shake-flask method) suggests moderate lipophilicity. Use solubilizers like Cremophor EL or cyclodextrins for intravenous administration .
- Salt Formation : Prepare hydrochloride salts to enhance aqueous solubility (>2 mg/mL in PBS) for oral dosing in pharmacokinetic studies .
What mechanistic insights explain its activity against neurodegenerative targets?
Advanced Research Question
- Cholinesterase Inhibition : Molecular dynamics simulations show hydrogen bonding between the ethanone carbonyl and acetylcholinesterase’s catalytic triad (Ser203, His447) .
- Neuroprotective Effects : The thiazepane ring’s sulfur atom may scavenge reactive oxygen species (ROS), as demonstrated in SH-SY5Y cell models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
